molecular formula C4H8Cl2N2S B2470504 Isothiazol-4-ylmethanamine dihydrochloride CAS No. 2193067-17-1

Isothiazol-4-ylmethanamine dihydrochloride

Cat. No.: B2470504
CAS No.: 2193067-17-1
M. Wt: 187.08
InChI Key: ULVDSXVJXBNNIZ-UHFFFAOYSA-N
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Description

Isothiazol-4-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Isothiazol-4-ylmethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and other biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazol-4-ylmethanamine dihydrochloride typically involves the reaction of isothiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Isothiazol-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of isothiazole, such as sulfoxides, sulfones, and substituted amines. These products have diverse applications in chemical synthesis and pharmaceutical research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Isothiazol-4-ylmethanamine dihydrochloride include:

  • Isothiazol-4-ylmethanamine
  • Isothiazol-4-ylmethanamine hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

1,2-thiazol-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.2ClH/c5-1-4-2-6-7-3-4;;/h2-3H,1,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVDSXVJXBNNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193067-17-1
Record name 1-(1,2-thiazol-4-yl)methanamine dihydrochloride
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